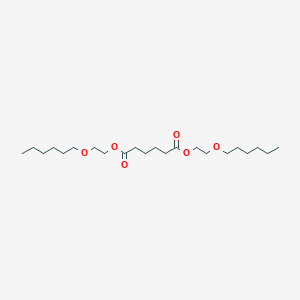
Di(2-hexyloxyethyl) adipate
描述
Di(2-hexyloxyethyl) adipate is a useful research compound. Its molecular formula is C22H42O6 and its molecular weight is 402.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Plasticizer in Polymer Chemistry
Di(2-hexyloxyethyl) adipate is predominantly used as a plasticizer in the production of flexible poly(vinyl chloride) (PVC) products. Its primary role is to enhance the flexibility and workability of PVC by reducing the glass transition temperature of the polymer.
Key Benefits:
- Improved Flexibility : Enhances the flexibility of PVC, making it suitable for applications requiring pliability.
- Compatibility : It is compatible with various polymers, allowing for blended formulations that meet specific performance criteria.
Food Packaging Applications
The use of this compound in food packaging is significant due to its low volatility and migration properties. It is commonly found in cling films and other flexible packaging materials.
Migration Studies:
Research indicates that this compound can migrate from packaging into food products, particularly fatty foods like cheese and meats. Studies have shown detectable levels of this compound in packaged food, raising concerns about dietary exposure .
Regulatory Insights:
Regulatory bodies have evaluated the safety of this compound in food contact materials, emphasizing the need for ongoing monitoring of migration levels to ensure consumer safety .
Environmental Impact
The environmental implications of this compound have been studied, particularly regarding its toxicity to aquatic life. Research has indicated that this compound can affect fish and other aquatic organisms, necessitating assessments of its ecological footprint when used in large quantities .
Toxicological Studies:
- Aquatic Toxicity : this compound has been tested for its effects on various fish species, highlighting the importance of understanding its environmental behavior and potential risks associated with its use .
Case Study 1: Migration in Food Packaging
A study conducted in New South Wales analyzed samples of food packaged in PVC films. It found that 45% of samples wrapped in these films contained levels of this compound exceeding safe limits, particularly in cheese products . This case underscores the importance of evaluating packaging materials for potential chemical migration into food.
Case Study 2: Environmental Toxicology
Research by the Environmental Protection Agency evaluated the toxicity of this compound to fish species. The findings indicated significant toxicity levels at concentrations above 5.0 ppm, prompting further investigation into structure-activity relationships among similar compounds .
属性
CAS 编号 |
110-32-7 |
|---|---|
分子式 |
C22H42O6 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
bis(2-hexoxyethyl) hexanedioate |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3 |
InChI 键 |
BUOCZPSVAWQIOT-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
规范 SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
Key on ui other cas no. |
110-32-7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














